4-Aminopiperidin-2-one
Overview
Description
4-Aminopiperidin-2-one is a chemical compound with the molecular formula C5H10N2O . It is also known as 4-Aminopiperidin-2-one 2,2,2-trifluoroacetate . It is used in various scientific and industrial research .
Synthesis Analysis
The synthesis of 4-Aminopiperidin-2-one derivatives has been achieved starting from aspartic acid. The process involves the regioselective functionalization of the 1,4-bis-electrophile and a diastereoselective introduction of various side chain equivalents into the lactam alpha-position .
Molecular Structure Analysis
The molecular structure of 4-Aminopiperidin-2-one includes a total of 18 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .
Chemical Reactions Analysis
Piperidines, including 4-Aminopiperidin-2-one, are important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Physical And Chemical Properties Analysis
4-Aminopiperidin-2-one is a solid at room temperature . It has a molecular weight of 114.146 Da and 150.607 Da for its hydrochloride form .
Scientific Research Applications
Piperidines, including 4-Aminopiperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
In the field of medicinal chemistry, the major goal of research in the area of tailor-made amino acids, such as 4-Aminopiperidin-2-one, is the development of more selective and potent pharmaceuticals . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
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Pharmaceutical Industry
- Piperidines, including 4-Aminopiperidin-2-one, are among the most important synthetic fragments for designing drugs .
- They play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Medicinal Chemistry
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Antioxidant Activity
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Synthesis of Antidepressant Molecules
- Depression is a major global health concern .
- One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
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UV Absorption Activities
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Scientific Research
Safety And Hazards
Future Directions
Piperidine derivatives, including 4-Aminopiperidin-2-one, continue to be of interest in the field of medicinal chemistry due to their significant role in drug design. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-aminopiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZBOFGNZPNOOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601638 | |
Record name | 4-Aminopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopiperidin-2-one | |
CAS RN |
5513-66-6 | |
Record name | 4-Aminopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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